Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
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Overview
Description
Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a combination of tert-butyl, ethyl, phenoxy, and dimethylsilane groups. This compound is notable for its unique structure, which includes a dioxaborolane ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane typically involves multiple stepsThe final step involves the attachment of the tert-butyl and dimethylsilane groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxaborolane ring or other parts of the molecule.
Substitution: The phenoxy and dioxaborolane groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and probes.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound finds applications in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-[3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in boron-mediated reactions, while the phenoxy and dimethylsilane groups contribute to the compound’s reactivity and stability. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the dioxaborolane ring and the phenoxy group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl-[3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO3Si/c1-11-15-12-16(21-23-19(5,6)20(7,8)24-21)14-17(13-15)22-25(9,10)18(2,3)4/h12-14H,11H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWIFHJPAJJSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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